molecular formula C13H16N2 B2361555 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole CAS No. 2655-35-8

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B2361555
CAS No.: 2655-35-8
M. Wt: 200.285
InChI Key: ZYKFIMCOEFWOPW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a phenylethyl group at position 1 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties.

Scientific Research Applications

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the phenylethyl group, resulting in different biological activities.

    1-Phenylethylpyrazole: Lacks the methyl groups at positions 3 and 5, affecting its chemical reactivity.

Uniqueness

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methyl and phenylethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-1-(2-phenylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-10-12(2)15(14-11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFIMCOEFWOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2655-35-8
Record name 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole
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